molecular formula C15H16N2O4 B7476403 2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid

2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid

Cat. No.: B7476403
M. Wt: 288.30 g/mol
InChI Key: ARSXSGRNWMADMM-KPKJPENVSA-N
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Description

2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a cyano group, a carbamoyl group, and a phenoxyacetic acid moiety, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-cyano-2-(propan-2-yl)acetamide with a phenoxyacetic acid derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The cyano and carbamoyl groups can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the cyano and carbamoyl groups, while reduction can produce amines or other reduced forms.

Scientific Research Applications

2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The cyano and carbamoyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The phenoxyacetic acid moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-2-propyl Benzodithioate: Shares the cyano and propyl groups but differs in the presence of a benzodithioate moiety.

    Indole-3-acetic acid: Contains a phenoxyacetic acid moiety but differs in the presence of an indole ring.

Uniqueness

2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid is unique due to its combination of functional groups, which provide a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[2-[(E)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-10(2)17-15(20)12(8-16)7-11-5-3-4-6-13(11)21-9-14(18)19/h3-7,10H,9H2,1-2H3,(H,17,20)(H,18,19)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSXSGRNWMADMM-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC=CC=C1OCC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C/C1=CC=CC=C1OCC(=O)O)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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